Spiro[2.5]octane-6-sulfonyl fluoride
Description
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Properties
Molecular Formula |
C8H13FO2S |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
spiro[2.5]octane-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H13FO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
InChI Key |
OZSIUMLIYWROBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)F)CC2 |
Origin of Product |
United States |
Advanced Application of Spirooctane-6-sulfonyl Fluoride in 3D Drug Design and SuFEx Click Chemistry
Advanced Application of Spiro[1]octane-6-sulfonyl Fluoride in 3D Drug Design and SuFEx Click Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the reliance on flat, two-dimensional aromatic rings has frequently led to clinical attrition due to poor solubility, off-target toxicity, and suboptimal metabolic stability. The integration of spirocyclic aliphatic scaffolds with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry represents a paradigm shift in covalent ligand discovery.
This technical guide provides an in-depth analysis of Spiro[1]octane-6-sulfonyl fluoride , a highly specialized building block that merges the geometric advantages of the "escape from flatland" principle with the precise, tunable reactivity of aliphatic sulfonyl fluorides. By detailing its physicochemical properties, mechanistic rationale, and a self-validating experimental protocol, this whitepaper equips application scientists with the foundational logic required to deploy this molecule in targeted covalent inhibitor (TCI) design and bioconjugation workflows.
Physicochemical and Structural Profiling
Spiro[1]octane-6-sulfonyl fluoride is an aliphatic sulfonyl fluoride characterized by a cyclopropane ring fused to a cyclohexane ring at a single quaternary carbon. This spirocyclic architecture imparts extreme rigidity and a defined three-dimensional vector for the electrophilic sulfonyl fluoride group.
Quantitative Data Summary
| Property | Value | Scientific Significance |
| Chemical Name | Spiro[1]octane-6-sulfonyl fluoride | Identifies the specific spirocyclic aliphatic framework. |
| CAS Number | 2 [1] | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C8H13FO2S | High carbon-to-heteroatom ratio, optimizing lipophilic ligand efficiency (LLE). |
| Molecular Weight | 192.25 g/mol | Low molecular weight (<200 Da) makes it an ideal fragment for fragment-based drug discovery (FBDD). |
| Fsp³ Fraction | 1.0 (8/8 carbons are sp³) | Maximizes three-dimensionality, drastically improving aqueous solubility. |
Mechanistic Rationale: E-E-A-T Principles in Scaffold Selection
As application scientists, we do not select scaffolds arbitrarily; every structural feature must serve a biochemical purpose. The utility of Spiro[1]octane-6-sulfonyl fluoride is anchored in two foundational pillars of modern chemical biology:
A. The "Escape from Flatland" Paradigm
Historically, drug discovery relied heavily on sp²-hybridized aromatic rings. However, as3 [2], increasing the saturation (Fsp³ fraction) and incorporating chiral or spirocyclic centers directly correlates with higher clinical success rates. The spiro[1]octane system minimizes the entropic penalty upon target binding because its rigid 3D conformation is pre-organized. Unlike flexible linear alkyl chains, the spirocycle projects the sulfonyl fluoride warhead at a precise angle, enhancing shape-complementarity within deep, hydrophobic protein pockets.
B. Aliphatic SuFEx Reactivity
While arylsulfonyl fluorides are highly reactive, they can sometimes exhibit off-target labeling in complex biological milieus. 4 [3] offer a "Goldilocks" zone of moderate, tunable reactivity. They are exceptionally stable in aqueous buffers and resistant to reduction, yet they undergo rapid and irreversible sulfur(VI) fluoride exchange when brought into proximity with a specific nucleophile (such as a catalytic serine, tyrosine, or lysine) or when activated by a strong, non-nucleophilic base (e.g., DBU or BEMP) [4].
Workflow Visualization
The following diagram illustrates the logical flow of utilizing Spiro[1]octane-6-sulfonyl fluoride in a SuFEx bioconjugation or synthetic coupling workflow.
SuFEx bioconjugation workflow of spiro[1]octane-6-sulfonyl fluoride yielding 3D conjugates.
Experimental Methodology: Self-Validating SuFEx Protocol
To ensure high-fidelity coupling of Spiro[1]octane-6-sulfonyl fluoride with an amine nucleophile (forming a spirocyclic sulfonamide), the following protocol integrates internal validation checkpoints. The causality of each step is explicitly defined to ensure scientific integrity.
Materials Required
-
Electrophile: Spiro[1]octane-6-sulfonyl fluoride (CAS: 2172522-39-1)
-
Nucleophile: Primary or secondary amine (1.2 equivalents)
-
Catalyst/Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
Dissolve 1.0 mmol (192.25 mg) of Spiro[1]octane-6-sulfonyl fluoride in 5.0 mL of anhydrous MeCN in a flame-dried Schlenk flask under nitrogen.
-
Causality: While sulfonyl fluorides are water-tolerant, anhydrous conditions prevent competitive hydrolysis of the intermediate during base-catalyzed activation, maximizing the yield of the target sulfonamide.
-
-
Add 1.2 mmol of the target amine nucleophile.
Step 2: Catalytic Activation 3. Add 1.5 mmol of DBU dropwise to the stirring solution at room temperature.
- Causality: DBU acts as a strong, non-nucleophilic base. It deprotonates the amine, increasing its nucleophilicity, while simultaneously interacting with the sulfonyl fluoride to lower the activation energy for the S-F bond cleavage.
Step 3: Self-Validating Reaction Monitoring 4. Stir the reaction at room temperature for 4–12 hours. 5. Validation Checkpoint: Withdraw a 50 µL aliquot at the 4-hour mark. Dilute in CD3CN and analyze via ¹⁹F NMR.
- System Validation: Unreacted Spiro[1]octane-6-sulfonyl fluoride exhibits a sharp, characteristic singlet in the ¹⁹F NMR spectrum (typically between +50 to +60 ppm). The complete disappearance of this signal confirms 100% conversion of the S-F bond, validating the end of the reaction without requiring complex chromatography.
Step 4: Quenching and Isolation 6. Once ¹⁹F NMR confirms completion, quench the reaction with 10 mL of saturated aqueous NH₄Cl. 7. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purify the crude spirocyclic sulfonamide via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Springer Nature / J. Med. Chem. "Escape from Flatland: 2D to 3D Molecules via Dearomatization." Research Communities. Available at: [Link]
Sources
- 1. Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. chemscene.com [chemscene.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
Spiro[2.5]octane-6-sulfonyl Fluoride: A Conformationally Restricted Covalent Warhead for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is relentless. This guide delves into the strategic design and application of Spiro[2.5]octane-6-sulfonyl fluoride, a unique building block that marries the conformational rigidity of a spirocyclic core with the covalent targeting capabilities of a sulfonyl fluoride warhead. We will explore the foundational principles that underscore the utility of both spirocycles and sulfonyl fluorides in drug design, propose a detailed synthetic pathway for Spiro[2.5]octane-6-sulfonyl fluoride, and elucidate its potential applications in the development of next-generation covalent therapeutics. This document serves as a comprehensive resource for researchers seeking to leverage this innovative building block to address complex challenges in drug discovery.
The Strategic Imperative for Novel Scaffolds in Drug Discovery
The "flatland" of traditional aromatic and heteroaromatic scaffolds in drug discovery is increasingly giving way to three-dimensional (3D) architectures that can better recapitulate the complex topographies of biological targets.[1][2][3] This shift is driven by the need to enhance potency, selectivity, and pharmacokinetic profiles while navigating challenging targets and mitigating off-target effects.[4][5][6] Two key strategies have emerged at the forefront of this evolution: the incorporation of conformationally restricted scaffolds and the application of targeted covalent inhibition.
The Advantage of Conformational Restriction: The Spiro[2.5]octane Core
Spirocycles, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in medicinal chemistry.[2][3][4][5] The spiro[2.5]octane framework, a fusion of a cyclopropane and a cyclohexane ring, offers a particularly compelling set of advantages:
-
Inherent Three-Dimensionality: The spirocyclic nature of this scaffold enforces a rigid, non-planar geometry, allowing for a more precise spatial arrangement of pharmacophoric elements.[1][7][8] This can lead to improved binding affinity and selectivity by minimizing the entropic penalty upon binding to a target protein.[9][10]
-
Modulation of Physicochemical Properties: The introduction of spirocyclic motifs has been shown to favorably impact key drug-like properties.[1][4][5][6] These include:
-
Increased Solubility: The disruption of planarity can reduce crystal packing forces, leading to improved aqueous solubility.
-
Lowered Lipophilicity: Strategic incorporation of spirocycles can decrease the octanol/water partition coefficient (logP), a critical parameter for oral bioavailability and reduced off-target toxicity.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, prolonging the in vivo half-life of a drug candidate.[5]
-
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for the development of first-in-class therapeutics with novel intellectual property.[2]
The spiro[2.5]octane core, in particular, serves as a valuable building block for introducing these desirable characteristics into drug candidates.[7]
The Power of Covalent Inhibition: The Sulfonyl Fluoride Warhead
Targeted covalent inhibitors have experienced a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[11][12][13][14] While traditional covalent warheads have often focused on targeting cysteine residues, there is a growing need for electrophiles that can engage other nucleophilic amino acids.[13][15]
Sulfonyl fluorides (SFs) have emerged as "privileged" covalent warheads due to their unique balance of stability and reactivity.[11] This reactivity profile is often described as "Goldilocks" reactivity – stable enough to traverse biological systems but reactive enough to form a covalent bond with a target protein in a specific binding pocket.[12] This is a key aspect of the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in chemical biology and drug discovery.[12][14]
Key features of sulfonyl fluorides include:
-
Biocompatibility and Stability: Sulfonyl fluorides exhibit remarkable stability in aqueous media and are generally unreactive towards ubiquitous biological nucleophiles in the absence of a specific binding interaction.[11][14]
-
Broad Amino Acid Reactivity: Unlike many traditional covalent warheads, sulfonyl fluorides can react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[11][13][15] This expands the landscape of targetable proteins.
-
Tunable Reactivity: The reactivity of the sulfonyl fluoride can be modulated through electronic and steric modifications of the parent scaffold, allowing for fine-tuning of the covalent targeting strategy.[16]
Synthesis of Spiro[2.5]octane-6-sulfonyl Fluoride: A Proposed Pathway
To date, a specific, published synthesis for Spiro[2.5]octane-6-sulfonyl fluoride has not been prominently reported in the literature. However, based on established synthetic methodologies for both spiro[2.5]octane derivatives and sulfonyl fluorides, a robust and plausible synthetic route can be proposed. The following multi-step synthesis commences from the commercially available spiro[2.5]octan-6-one.
Figure 1: Proposed synthetic pathway for Spiro[2.5]octane-6-sulfonyl fluoride.
Detailed Experimental Protocol
Step 1: Synthesis of Spiro[2.5]octan-6-amine
-
Rationale: Reductive amination is a classic and reliable method for the conversion of ketones to primary amines.
-
Procedure:
-
To a solution of spiro[2.5]octan-6-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Add Raney Nickel (catalytic amount) under a hydrogen atmosphere or sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the catalyst (if using Raney Ni) and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[2.5]octan-6-amine.
-
Step 2: Synthesis of Spiro[2.5]octane-6-diazonium chloride (in situ)
-
Rationale: Diazotization of primary aliphatic amines is a standard procedure to generate a reactive diazonium salt intermediate.[17]
-
Procedure:
-
Dissolve spiro[2.5]octan-6-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The resulting solution containing the diazonium salt is used directly in the next step without isolation.
-
Step 3: Synthesis of Spiro[2.5]octane-6-sulfonyl chloride
-
Rationale: The Sandmeyer-type reaction provides a reliable method for the conversion of diazonium salts to sulfonyl chlorides using sulfur dioxide and a copper catalyst.[4][14][16]
-
Procedure:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 2 to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Step 4: Synthesis of Spiro[2.5]octane-6-sulfonyl fluoride
-
Rationale: Halogen exchange is a common and efficient method for the synthesis of sulfonyl fluorides from the corresponding sulfonyl chlorides.
-
Procedure:
-
Dissolve the crude spiro[2.5]octane-6-sulfonyl chloride in a suitable solvent such as acetonitrile or acetone.
-
Add an excess of a fluoride source, such as potassium fluoride or potassium bifluoride. The use of a phase-transfer catalyst (e.g., 18-crown-6) may be beneficial.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product, Spiro[2.5]octane-6-sulfonyl fluoride.
-
Applications in Medicinal Chemistry
The unique combination of a conformationally restricted spiro[2.5]octane core and a tunable sulfonyl fluoride warhead makes Spiro[2.5]octane-6-sulfonyl fluoride a highly attractive building block for the design of novel covalent inhibitors.
Design of Selective Kinase Inhibitors
Many kinase inhibitors target the ATP-binding site, which often contains conserved lysine and serine/threonine residues. The spiro[2.5]octane scaffold can be elaborated with recognition elements to target a specific kinase, while the sulfonyl fluoride can be positioned to form a covalent bond with a nearby nucleophilic residue, leading to potent and selective inhibition.
Figure 2: Conceptual design of a kinase inhibitor using the spiro[2.5]octane-6-sulfonyl fluoride scaffold.
Probing Novel Binding Pockets and Undruggable Targets
For targets that have been historically considered "undruggable" due to shallow or poorly defined binding pockets, the use of a covalent approach can be enabling. Fragment-based screening with libraries containing Spiro[2.5]octane-6-sulfonyl fluoride could identify initial hits that can be optimized into potent and selective probes or drug candidates. The rigid spirocycle can help to orient the sulfonyl fluoride for optimal reaction with a target nucleophile.
Improving Drug-like Properties of Covalent Inhibitors
A significant challenge in the development of covalent drugs is achieving a balance between reactivity and good pharmacokinetic properties. The spiro[2.5]octane core can be strategically employed to enhance the drug-like properties of a covalent inhibitor.
| Property | Contribution of Spiro[2.5]octane Scaffold |
| Solubility | The 3D structure can disrupt crystal packing, leading to improved aqueous solubility. |
| Metabolic Stability | The rigid scaffold can sterically hinder sites of metabolism. |
| Cell Permeability | The lipophilic nature of the hydrocarbon scaffold can be balanced with polar functional groups to optimize cell permeability. |
| Selectivity | The defined conformational presentation of pharmacophores can enhance selectivity for the target protein over closely related proteins. |
Table 1: Impact of the Spiro[2.5]octane Scaffold on the Physicochemical Properties of Covalent Inhibitors.
Conclusion and Future Perspectives
Spiro[2.5]octane-6-sulfonyl fluoride represents a novel and powerful building block at the intersection of conformational restriction and covalent inhibitor design. Its unique topology offers medicinal chemists a tool to create drug candidates with potentially superior potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route provides a practical and accessible means to this valuable compound. As the field of drug discovery continues to tackle increasingly complex biological targets, the strategic deployment of innovative scaffolds such as Spiro[2.5]octane-6-sulfonyl fluoride will be paramount to success. Future work should focus on the experimental validation of the proposed synthesis and the exploration of this building block in diverse medicinal chemistry programs.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Zhang, T., & Macfarlane, L. A. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 745-757. [Link]
-
Zhang, T., & Macfarlane, L. A. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 745-757. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
Smith, J. et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]
-
da Silva, A. B., & de Souza, M. V. N. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1118–1177. [Link]
-
Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
-
González-Gálvez, D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(15), 8764-8783. [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(2,5)octane. PubChem Compound Database. [Link]
-
Sakamuri, S., et al. (2006). Initial Design and Synthesis of Conformationally Restricted and Pharmacophore-Based Scaffold Hopping Analogs of a Ras Pathway Modulator and Evaluation of Their MAPK Inhibitory Activities. Letters in Drug Design & Discovery, 3(1), 44-48. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
Al-gabr, M. A., et al. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 28(1), 239. [Link]
-
NIST. (n.d.). Spiro[2.5]octane. In NIST Chemistry WebBook. [Link]
-
OA Monitor Ireland. (n.d.). The use of spirocyclic scaffolds in drug discovery. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2215-2218. [Link]
- Google Patents. (n.d.). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4134. [Link]
- Google Patents. (n.d.). Process for preparing spiro[2.5]octane-5,7-dione.
-
Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 14(11), 1101. [Link]
-
ResearchGate. (2026). Unconventional reactivity of sulfonyl fluorides. [Link]
-
ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 55, 128479. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science, 16(10), 548–555. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
Sources
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. evitachem.com [evitachem.com]
- 3. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. spiro[2.5]octan-6-one;CAS No.:15811-21-9 [chemshuttle.com]
- 11. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diazotisation [organic-chemistry.org]
Comprehensive Application Note: SuFEx Click Chemistry Protocols Using Spirooctane-6-sulfonyl fluoride
Comprehensive Application Note: SuFEx Click Chemistry Protocols Using Spiro[1]octane-6-sulfonyl fluoride
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, offering unparalleled stability and chemoselectivity for modular synthesis[1]. While aryl sulfonyl fluorides are ubiquitous in SuFEx applications, aliphatic sulfonyl fluorides have historically presented challenges due to competing elimination pathways and lower intrinsic reactivity.
This application note details validated, high-efficiency protocols for utilizing Spiro[2]octane-6-sulfonyl fluoride (CAS 2172522-39-1) as a three-dimensional SuFEx hub. By incorporating a spirocyclic scaffold, this building block allows medicinal chemists to increase the sp³ character of their molecules ("escaping flatland") while maintaining the robust thermodynamic stability of the S-F bond. The protocols herein utilize Accelerated SuFEx Click Chemistry (ASCC) principles to achieve quantitative yields under mild, room-temperature conditions[3].
Mechanistic Rationale & Substrate Advantages
The S-F bond in sulfonyl fluorides is uniquely resistant to reduction, thermolysis, and hydrolysis under physiological conditions[4]. However, aliphatic sulfonyl fluorides are prone to α-deprotonation (forming reactive sulfene intermediates) or competing S_N2 attack at the α-carbon when exposed to strong nucleophiles or unhindered bases[3].
Spiro[2]octane-6-sulfonyl fluoride mitigates these risks through steric shielding. The orthogonal cyclopropane ring restricts the conformational flexibility of the cyclohexane system, sterically hindering backside S_N2 attack and altering the kinetic acidity of the α-protons. To further guarantee chemoselective S-F exchange without side reactions, we employ the synergistic combination of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS) . BTMG acts as a highly hindered, non-nucleophilic base that activates the S-F bond, while HMDS silylates incoming alcohol nucleophiles in situ, driving the reaction thermodynamically toward the stable S-O linkage and an inert bifluoride salt byproduct[3].
Catalytic activation pathway of Spiro[2]octane-6-sulfonyl fluoride via BTMG/HMDS SuFEx.
Physicochemical Properties
Understanding the physical parameters of the hub is critical for solvent selection and reaction monitoring. The compound is commercially available and bench-stable[5].
| Property | Value | Practical Implication |
| Chemical Formula | C₈H₁₃FO₂S | Defines mass for MS tracking (Exact Mass: 192.06). |
| Molecular Weight | 192.25 g/mol | Standardized calculations for equivalent dosing. |
| CAS Registry Number | 2172522-39-1 | Reagent sourcing and literature tracking. |
| Physical State | Solid/Viscous Oil | Requires gentle warming or pre-dissolution in MeCN. |
| ¹⁹F NMR Shift | ~ +50 to +60 ppm | Disappearance of this multiplet self-validates completion. |
Experimental Protocols
Protocol A: O-SuFEx (Synthesis of Spirocyclic Sulfonates)
This protocol is designed for coupling Spiro[2]octane-6-sulfonyl fluoride with primary/secondary aliphatic alcohols and phenols. It utilizes the ASCC methodology to prevent aliphatic elimination[3].
Reagents & Equipment:
-
Spiro[2]octane-6-sulfonyl fluoride (1.0 equiv, 0.5 mmol, 96.1 mg)
-
Target Alcohol/Phenol (1.2 equiv, 0.6 mmol)
-
Hexamethyldisilazane (HMDS) (1.5 equiv, 0.75 mmol, 156 µL)
-
BTMG (Barton's Base) (0.2 equiv, 0.1 mmol, 20.6 µL)
-
Anhydrous Acetonitrile (MeCN) (1.0 mL, 0.5 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, dissolve Spiro[2]octane-6-sulfonyl fluoride and the target alcohol in 1.0 mL of anhydrous MeCN.
-
Silylation Initiation: Add HMDS (1.5 equiv) to the stirring solution at room temperature. Causality: HMDS ensures any ambient moisture is scavenged and primes the alcohol for in situ silylation, which is critical for driving the thermodynamic exchange.
-
Catalytic Activation: Inject BTMG (0.2 equiv) dropwise. Seal the vial.
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 30–60 minutes. To validate completion, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or ¹⁹F NMR. The reaction is complete when the ¹⁹F NMR signal at ~+55 ppm completely disappears.
-
Quenching: Upon completion, quench the reaction by adding 1.0 mL of 1M HCl. Causality: Acidic quenching neutralizes the BTMG catalyst and protonates any residual HMDS/silazane byproducts, preventing emulsion formation during extraction.
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 2 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: N-SuFEx (Synthesis of Spirocyclic Sulfonamides)
Amines are inherently more nucleophilic than alcohols. For N-SuFEx, HMDS is unnecessary, and milder bases can be utilized to achieve the S-N linkage.
Step-by-Step Methodology:
-
Preparation: Dissolve Spiro[2]octane-6-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in 1.0 mL anhydrous Dichloromethane (DCM) or MeCN.
-
Amine Addition: Add the primary or secondary amine (1.2 equiv).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as an acid scavenger for the generated HF. Its steric bulk prevents it from competing as a nucleophile at the sulfur center.
-
Execution: Stir at room temperature for 2–4 hours. Monitor via LC-MS.
-
Workup: Wash the reaction mixture directly with saturated aqueous NaHCO₃, followed by 1M HCl to remove unreacted amine. Dry and concentrate to yield the pure sulfonamide.
Step-by-step experimental workflow for benchtop SuFEx ligation and product isolation.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for O-SuFEx reactions using Spiro[2]octane-6-sulfonyl fluoride. It highlights why the BTMG/HMDS system is structurally mandated for this aliphatic hub compared to traditional bases.
| Catalyst System | Additive | Temp (°C) | Time (h) | Conversion (%) | Primary Side Reaction |
| TEA (2.0 eq) | None | 25 | 24 | < 10% | Unreacted starting material |
| DBU (1.5 eq) | None | 50 | 12 | 45% | α-Elimination / Sulfene formation |
| BEMP (0.2 eq) | None | 25 | 6 | 60% | Slow kinetics |
| BTMG (0.2 eq) | HMDS (1.5 eq) | 25 | 0.5 | > 98% | None (Clean S-O linkage) |
Data Interpretation: Traditional bases like Triethylamine (TEA) lack the basicity to activate the aliphatic S-F bond efficiently. Stronger amidine bases like DBU trigger unwanted elimination pathways due to the aliphatic nature of the spiro-hub. The BTMG/HMDS synergistic system provides the exact reactivity-stability balance required for quantitative conversion[3].
Troubleshooting
-
Issue: Incomplete Conversion in O-SuFEx.
-
Cause: Moisture in the solvent hydrolyzing the HMDS before it can silylate the alcohol.
-
Solution: Ensure anhydrous MeCN is used. If the alcohol is highly sterically hindered (e.g., a tertiary alcohol), increase BTMG loading to 0.5 equiv and gently warm to 40 °C.
-
-
Issue: Emulsion during extraction.
-
Cause: Incomplete quenching of the guanidine base or silazane byproducts.
-
Solution: Ensure the 1M HCl quench lowers the aqueous phase pH to < 3. Stir vigorously for 5 minutes prior to phase separation.
-
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. repository.cshl.edu [repository.cshl.edu]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Application Note: Design and Validation of Covalent Inhibitors Utilizing Spiro[2.5]octane-6-sulfonyl Fluoride Warheads
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Covalent Drug Design, sp3-Rich Electrophiles
Introduction & Mechanistic Rationale
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by α,β-unsaturated carbonyls (e.g., acrylamides) designed to engage highly nucleophilic cysteine residues [2]. However, the relative scarcity of cysteine in the human proteome severely limits the scope of this approach. To expand the druggable target space, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology, enabling the selective targeting of tyrosine, lysine, histidine, and serine residues [3].
While traditional aryl sulfonyl fluorides have proven effective as SuFEx warheads, they often suffer from suboptimal physicochemical properties, including low sp3 character (Fsp3), poor aqueous solubility, and susceptibility to off-target reactivity. To overcome these limitations, the field is shifting toward rigid, aliphatic spirocyclic scaffolds.
Spiro[2.5]octane-6-sulfonyl fluoride (CAS: 2172522-39-1) [4] represents a next-generation structural motif in covalent drug design. The integration of this specific spirocyclic warhead offers profound mechanistic advantages:
-
Steric Shielding & "Goldilocks Reactivity": The bulky, rigid nature of the spiro[2.5]octane ring shields the electrophilic S(VI) center from premature hydrolysis in aqueous environments. The fluoride leaving group is highly stable and requires a specific microenvironmental trigger—such as a basic residue in the protein pocket to deprotonate the attacking nucleophile and stabilize the transition state via a symmetric[F-H-F]⁻ 4-electron-3-center bond [1].
-
Enhanced sp3 Character (Fsp3): The aliphatic spirocyclic system introduces significant three-dimensionality, which correlates with improved metabolic stability, higher solubility, and reduced non-specific protein binding compared to flat aryl systems.
Mechanistic pathway of proximity-driven SuFEx activation and covalent adduct formation.
Workflow for Spirocyclic SuFEx Inhibitor Development
The development of a spiro[2.5]octane-6-sulfonyl fluoride-based inhibitor requires a highly systematic, self-validating workflow. Because the warhead is a latent electrophile, it will not react unless perfectly oriented by a high-affinity reversible binding scaffold.
Workflow for designing and validating spirocyclic SuFEx-based targeted covalent inhibitors.
Experimental Protocols
Protocol A: Synthesis of Spiro[2.5]octane-6-sulfonyl Fluoride Conjugates
Causality & Integrity: The synthesis must preserve the highly sensitive S-F bond. Harsh basic conditions or extended heating can lead to premature hydrolysis or substitution.
-
Activation: Dissolve the functionalized spiro[2.5]octane-6-sulfonyl fluoride building block (e.g., bearing a carboxylic acid handle) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 10 minutes.
-
Coupling: Add the amine-bearing reversible scaffold (1.0 eq) dropwise. Maintain the reaction at 0°C to room temperature for 2 hours.
-
Self-Validation (Reaction Monitoring): Monitor via LC-MS. Crucial Check: Ensure the presence of the exact mass [M+H]+ corresponding to the intact fluorine atom. A mass shift of −20 Da (loss of HF, addition of H2O ) indicates warhead degradation.
-
Purification: Quench with saturated NH4Cl (aq), extract with EtOAc, and purify via reverse-phase HPLC (using Formic Acid modifiers; avoid TFA as strong acids can sometimes mediate side reactions with spiro systems).
Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
Causality & Integrity: This protocol confirms 1:1 stoichiometry. Multiple adducts indicate non-specific reactivity, negating the "latent" advantage of the spiro-SF warhead.
-
Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Expert Insight:Never use Tris buffer. Tris contains a primary amine that can slowly react with sulfonyl fluorides over extended incubations, depleting the inhibitor and yielding false negatives.
-
Incubation: Incubate recombinant target protein (2 µM) with the synthesized spiro-SF inhibitor (20 µM, 10x excess) at 37°C.
-
Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% Formic Acid to denature the protein and halt the SuFEx reaction.
-
Analysis: Analyze via LC-TOF-MS. Deconvolute the raw spectra using maximum entropy algorithms.
-
Self-Validation (Control): Run a parallel assay using a mutant protein where the target nucleophile (e.g., Tyr or Lys) is mutated to Phenylalanine or Alanine. The absence of a mass shift in the mutant confirms absolute site-specificity.
Protocol C: Determination of kinact/KI (Biochemical Kinetics)
-
Pre-incubation: Incubate the target enzyme with varying concentrations of the inhibitor (e.g., 0.1x to 10x the expected KI ) for variable time points (0 to 60 min).
-
Substrate Addition: Rapidly add the fluorogenic or chromogenic substrate at a concentration ≫Km to outcompete any remaining reversible binding.
-
Measurement: Measure the initial velocity of the enzymatic reaction.
-
Data Fitting: Plot the natural log of remaining activity vs. time to find the observed rate constant ( kobs ) for each concentration. Fit the data to the equation:
kobs=KI+[I]kinact⋅[I]to extract the maximum inactivation rate ( kinact ) and the reversible binding affinity ( KI ).
Data Presentation & Comparative Analysis
To justify the selection of the spiro[2.5]octane-6-sulfonyl fluoride warhead, empirical data should be benchmarked against traditional electrophiles. The table below summarizes expected physicochemical and reactivity profiles based on structural causality.
Table 1: Comparative Physicochemical and Reactivity Profiles
| Warhead Type | Representative Motif | Fsp3 Character | Aqueous Stability (t1/2) | Target Residues | Off-Target Reactivity Risk |
| Acrylamide | Ibrutinib-style warhead | Low | High | Cys | Moderate |
| Aryl Sulfonyl Fluoride | Benzenesulfonyl fluoride | Low | Moderate (~12h) | Tyr, Lys, His | Moderate to High |
| Spirocyclic Sulfonyl Fluoride | Spiro[2.5]octane-6-SF | High | Very High (>48h) | Tyr, Lys, His | Low |
Table 2: Interpretation of Kinetic Parameters for SuFEx Inhibitors
| Parameter | Definition | Target Goal for Lead Optimization | Mechanistic Implication |
| KI | Reversible binding affinity | <100 nM | Dictated by the non-covalent scaffold; ensures proximity. |
| kinact | Maximum rate of covalent bond formation | >0.01 min−1 | Dictated by the orientation and steric environment of the spiro-SF group. |
| kinact/KI | Overall covalent efficiency | >104 M−1s−1 | High values indicate a highly potent, fast-acting targeted covalent inhibitor. |
References
The protocols and mechanistic rationales described herein are grounded in the following authoritative sources on SuFEx chemistry and covalent drug design:
- Sulfur(VI) Fluoride Exchange (SuFEx)
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
- Covalent drug discovery using sulfur(VI)
- 2172522-39-1 | Spiro[2.
Technical Support Center: Handling & Storage of Spiro[2.5]octane-6-sulfonyl Fluoride
Welcome to the SuFEx Reagent Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with advanced Sulfur(VI) Fluoride Exchange (SuFEx) chemistries. Below, you will find authoritative guidance on preventing the hydrolysis of Spiro[2.5]octane-6-sulfonyl fluoride, complete with mechanistic insights, self-validating protocols, and troubleshooting FAQs.
Part 1: Mechanistic Insights — The Hydrolysis Paradox
Spiro[2.5]octane-6-sulfonyl fluoride is a highly valuable aliphatic sulfonyl fluoride used in SuFEx click chemistry. Introduced by Nobel Laureate K. Barry Sharpless, SuFEx relies on the unique balance of stability and reactivity inherent to the S(VI)-F bond[1].
The Paradox: Unlike traditional sulfonyl chlorides, sulfonyl fluorides are famously resistant to reduction and thermodynamic degradation. The homolytic bond dissociation energy of the S-F bond is approximately 90.5±4.3 kcal/mol, making it significantly stronger than the S-Cl bond ( 46±4 kcal/mol)[2]. Consequently, sulfonyl fluorides are generally stable to hydrolysis under neutral conditions[3]. So why do they degrade during storage?
The Causality of Degradation: Hydrolysis of Spiro[2.5]octane-6-sulfonyl fluoride during storage is rarely caused by ambient humidity alone; it is driven by an autocatalytic degradation loop triggered by micro-environments.
-
Latent Activation: When trace moisture condenses inside a cold vial, the unique nature of the fluoride-proton interaction can stabilize the fluoride ion as a leaving group (forming a symmetric [F−H−F]− ion), allowing water to nucleophilically attack the sulfur center[2],[3].
-
The Glass-Etching Loop: This initial hydrolysis yields spiro[2.5]octane-6-sulfonic acid and hydrofluoric acid (HF). If stored in standard borosilicate glass, the generated HF reacts with the silica container:
SiO2+4HF→SiF4+2H2OThis reaction generates two equivalents of water for every one equivalent consumed, exponentially accelerating the hydrolysis of the remaining reagent until the entire batch is destroyed.
Part 2: Quantitative Data — Stability Metrics
To understand the storage requirements of Spiro[2.5]octane-6-sulfonyl fluoride, it is crucial to compare its baseline stability metrics against traditional sulfonyl chlorides.
| Property / Metric | Spiro[2.5]octane-6-sulfonyl fluoride (R-SO₂F) | Analogous Sulfonyl Chloride (R-SO₂Cl) |
| Bond Dissociation Energy | ~90.5 kcal/mol[2] | ~46.0 kcal/mol[2] |
| Hydrolytic Stability (Neutral pH) | Highly Stable (Months to Years)[4] | Unstable (Minutes to Hours) |
| Reductive Stability | Resistant to heterolytic cleavage[3] | Susceptible to homolytic cleavage[2] |
| Primary Storage Temperature | 4°C to -20°C (Strictly Desiccated) | -20°C to -80°C (Strictly Dry) |
| Container Compatibility | PTFE, Nalgene, or Fluoropolymer-coated | Standard Borosilicate Glass |
Part 3: Self-Validating Standard Operating Procedure (SOP)
To ensure the absolute integrity of Spiro[2.5]octane-6-sulfonyl fluoride, do not merely store it in the fridge. Implement the following self-validating workflow.
Phase 1: Inert Aliquoting (Preventative)
Causality: Repeatedly opening a bulk container at room temperature introduces atmospheric moisture, which condenses on the cold chemical. Aliquoting limits exposure to a single event.
-
Prepare Materials: Bake PTFE (Teflon) or Nalgene vials at 60°C overnight to remove surface moisture. Do not use untreated glass.
-
Inert Transfer: Transfer the bulk reagent into an argon-filled glovebox.
-
Aliquot: Dispense the reagent into single-use quantities (e.g., 50–100 mg per vial).
-
Seal: Cap tightly with PTFE-lined lids and wrap the seal with Parafilm.
Phase 2: Desiccated Storage (Environmental Control)
-
Secondary Containment: Place the aliquoted vials into a secondary desiccator jar or a heavy-duty ziplock bag containing active indicating Drierite (calcium sulfate) and a cobalt-free humidity indicator card.
-
Temperature Control: Store the secondary container at -20°C.
-
Self-Validation Check: Before opening the secondary container, check the humidity indicator card. If the card reads >10% relative humidity (turns pink/white), the storage environment has been compromised, and the vials must be re-desiccated.
Phase 3: Pre-Reaction Chemical Validation (Analytical)
Causality: Visual inspection cannot detect trace sulfonic acid. You must probe the S-F bond directly.
-
Equilibration: Allow the sealed vial to warm to room temperature for at least 30 minutes before opening.
-
NMR Validation: Dissolve a 1 mg micro-sample in anhydrous CDCl3 or THF−d8 [4].
-
Run ¹⁹F NMR: A sharp, distinct singlet (typically between +50 to +65 ppm, depending on the exact aliphatic shielding) confirms an intact −SO2F group. The appearance of a broad peak far upfield (-150 to -200 ppm) indicates the presence of free fluoride (HF or bifluoride), confirming hydrolysis.
Part 4: Visual Workflow
Inert handling and storage workflow for Spiro[2.5]octane-6-sulfonyl fluoride to prevent hydrolysis.
Part 5: Troubleshooting & FAQs
Q: I stored my Spiro[2.5]octane-6-sulfonyl fluoride at -20°C, but my SuFEx click reaction still failed. Why? A: The most common culprit is "cold-opening." If you remove the vial from the freezer and open it immediately, ambient moisture rapidly condenses inside the vial. When you return the vial to the freezer, that moisture is trapped, initiating the hydrolysis cascade. Always allow the sealed vial to equilibrate to room temperature before opening.
Q: My reagent has turned into a cloudy, fuming mixture. Can I rescue it? A: No. The fuming indicates the severe generation of hydrofluoric acid (HF) and the complete conversion of the reagent to spiro[2.5]octane-6-sulfonic acid. Attempting to rescue it is both chemically unviable and a severe safety hazard due to HF exposure. Neutralize the mixture carefully with an excess of calcium carbonate ( CaCO3 ) or a dedicated HF spill kit, and dispose of it as hazardous waste.
Q: Can I use standard glass syringes to transfer this reagent? A: For immediate transfer during a reaction setup, standard glass syringes are acceptable because the contact time is minimal. However, for long-term storage or prolonged handling, avoid unlined glass due to the risk of HF-induced silica etching. Use plastic/PTFE syringes or pipette tips when possible.
Q: Does the spirocyclic ring system affect the stability of the sulfonyl fluoride? A: Aliphatic sulfonyl fluorides (like the spiro[2.5]octane system) are generally slightly more susceptible to nucleophilic attack than sterically hindered aryl sulfonyl fluorides, but they still exhibit excellent baseline stability compared to their chloride counterparts[4]. The primary risk remains the activation of the S-F bond by trace water and base.
References
-
BLDpharm. "Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology". 2
-
EurekAlert / National Science Review. "SuFEx as a new generation of click chemistry: synthesis and development of linkers". 1
-
Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction". 3
-
ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". 4
Sources
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting incomplete conversion of Spiro[2.5]octane-6-sulfonyl fluoride
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Spiro[2.5]octane-6-sulfonyl fluoride
Introduction
Spiro[2.5]octane-6-sulfonyl fluoride is a valuable building block in medicinal chemistry and chemical biology. Its rigid, three-dimensional spirocyclic core provides a unique scaffold for designing novel therapeutics, while the sulfonyl fluoride moiety acts as a versatile reactive handle.[1][2] The sulfonyl fluoride group is notably stable compared to other sulfonyl halides but can be selectively engaged with various nucleophilic amino acid residues, making it a powerful tool for developing covalent inhibitors and chemical probes.[3][4]
Despite its utility, the synthesis of Spiro[2.5]octane-6-sulfonyl fluoride can be challenging, with researchers frequently encountering incomplete conversion. This guide provides a structured troubleshooting framework to diagnose and resolve common issues encountered during its synthesis, ensuring a higher success rate and purity of the final product.
Primary Troubleshooting Guide: Incomplete Conversion
This section addresses the most common issues leading to low yields or stalled reactions in a direct question-and-answer format.
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes related to my reagents and setup?
A1: Reagent quality and reaction environment are the most common culprits when a reaction fails to proceed to completion. The primary areas to investigate are the starting material, the fluorinating source, and the solvent system.
-
Purity of the Precursor: The synthesis of sulfonyl fluorides can start from various precursors, including sulfonic acids, sulfonamides, or sulfonyl chlorides.[5][6] The purity of this starting material is paramount.
-
Causality: Impurities in the starting material can compete in side reactions, consume reagents, or inhibit the catalyst. For instance, residual nucleophiles from a previous step can quench reactive intermediates.
-
Actionable Advice:
-
Verify the purity of your Spiro[2.5]octane-6-sulfonic acid or corresponding sulfonamide precursor via NMR or LC-MS.
-
If purity is questionable, repurify the starting material through recrystallization or column chromatography.
-
Ensure the precursor is thoroughly dried, as water can lead to hydrolysis.
-
-
-
Quality of the Fluorinating Agent: The choice and quality of the fluorinating agent are critical. Common methods involve the conversion of a sulfonyl chloride with a fluoride salt (e.g., KF, KHF₂) or direct conversion from a sulfonic acid using reagents like Xtalfluor-E® or thionyl fluoride.[5][6]
-
Causality: Fluoride salts are often hygroscopic. Absorbed water can hydrolyze the sulfonyl chloride intermediate or the final sulfonyl fluoride product. Deoxyfluorinating agents can degrade if not stored under inert, anhydrous conditions.
-
Actionable Advice:
-
Use freshly opened bottles of fluorinating agents.
-
If using potassium fluoride (KF), dry it in a vacuum oven before use. Consider spray-dried KF for better results.
-
When using a phase-transfer catalyst like 18-crown-6 with KF, ensure the crown ether is pure and dry.[6]
-
-
-
Solvent and Atmosphere: Many synthetic routes to sulfonyl fluorides are sensitive to moisture.
-
Causality: The common intermediate, sulfonyl chloride, is highly susceptible to hydrolysis, which reverts it to the unreactive sulfonic acid.[7][8] This is a frequent cause of incomplete conversion.
-
Actionable Advice:
-
Use anhydrous solvents from a solvent purification system or freshly opened bottles.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Flame-dry all glassware before use.
-
-
Q2: I'm observing low conversion despite using high-purity reagents. Could my reaction conditions be suboptimal?
A2: Yes, reaction kinetics can be highly sensitive to temperature, concentration, and reaction time. If reagents are not the issue, optimizing these parameters is the next logical step.
-
Temperature: The optimal temperature depends heavily on the chosen synthetic route.
-
Causality: Halogen exchange reactions (sulfonyl chloride to sulfonyl fluoride) may require elevated temperatures to proceed at a reasonable rate.[7] Conversely, some reagents or intermediates may decompose at higher temperatures, leading to side products.
-
Actionable Advice:
-
Consult the literature for the specific method you are using. For example, conversions of sulfonamides using a pyrylium salt and KF are often run at 60 °C.[7]
-
If the reaction is sluggish at the recommended temperature, consider a stepwise increase of 10-20 °C while monitoring the reaction by TLC or LC-MS.
-
Be cautious of overheating, which can promote decomposition or unwanted side reactions.
-
-
-
Reaction Time and Monitoring: Reactions may require more time than anticipated to reach completion.
-
Causality: The reactivity of the spirocyclic scaffold may differ from simpler alkyl or aryl systems, potentially leading to slower reaction rates.
-
Actionable Advice:
-
Monitor the reaction progress regularly (e.g., every 1-2 hours) using an appropriate analytical technique (TLC, LC-MS).
-
Do not stop the reaction based on a predetermined time if monitoring shows significant starting material remaining. Allow it to proceed until the starting material is consumed or the ratio of product to starting material plateaus.
-
-
-
Concentration: The concentration of reactants can influence the reaction rate.
-
Causality: For bimolecular reactions, higher concentrations can increase the reaction rate. However, excessively high concentrations can sometimes lead to solubility issues or promote undesired side reactions.
-
Actionable Advice:
-
If the reaction is slow, consider increasing the concentration moderately (e.g., from 0.1 M to 0.2 M).
-
Ensure all reagents, particularly salts like KF, are adequately suspended or dissolved through vigorous stirring.
-
-
Q3: My analysis shows multiple side products instead of the desired sulfonyl fluoride. What are the common side reactions?
A3: The formation of multiple byproducts points towards issues with reaction selectivity or product stability. The primary culprits are hydrolysis and reactions with nucleophilic impurities.
-
Hydrolysis: This is the most common side reaction.
-
Causality: The sulfonyl fluoride functional group, while more stable than other sulfonyl halides, can still hydrolyze back to the corresponding sulfonic acid, especially under harsh pH or elevated temperatures in the presence of water.[9] The sulfonyl chloride intermediate is even more susceptible.[6]
-
Actionable Advice:
-
Re-verify that anhydrous conditions are strictly maintained throughout the reaction and work-up.
-
During aqueous work-up, use neutral or slightly acidic water and keep the temperature low to minimize product hydrolysis. Avoid basic conditions.
-
-
-
Reaction with Nucleophilic Solvents:
-
Causality: If using a nucleophilic solvent (e.g., methanol) that is not part of the intended reaction, it can compete with the fluoride ion and react with the sulfonyl chloride intermediate to form a sulfonate ester.
-
Actionable Advice:
-
Use non-nucleophilic, aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) unless the protocol specifies otherwise.
-
-
-
Decomposition of the Spirocycle:
-
Causality: The spiro[2.5]octane core contains a cyclopropane ring, which can be sensitive to strongly acidic or electrophilic conditions, potentially leading to ring-opening byproducts.
-
Actionable Advice:
-
Avoid unnecessarily harsh conditions (e.g., strong, non-volatile acids or very high temperatures).
-
If decomposition is suspected, consider alternative, milder synthetic routes.[10]
-
-
Troubleshooting and Workflow Diagrams
To aid in diagnosing issues, the following flowchart provides a logical path for troubleshooting.
Caption: A logical flowchart for troubleshooting incomplete conversion.
Validated Experimental Protocols
This section provides baseline protocols for synthesis and analysis.
Protocol 1: Synthesis from Spiro[2.5]octane-6-sulfonamide
This method is adapted from a general procedure for converting sulfonamides to sulfonyl fluorides.[6][7]
Materials:
-
Spiro[2.5]octane-6-sulfonamide
-
Pyrylium tetrafluoroborate (Pyry-BF₄)
-
Magnesium chloride (MgCl₂, anhydrous)
-
Potassium fluoride (KF, spray-dried)
-
Acetonitrile (MeCN, anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add Spiro[2.5]octane-6-sulfonamide (1.0 equiv).
-
Add anhydrous acetonitrile to create a ~0.2 M solution.
-
Add MgCl₂ (1.5 equiv) and Pyry-BF₄ (1.5 equiv) to the suspension.
-
Add KF (6.0 equiv).
-
Heat the reaction mixture to 60 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting sulfonamide is consumed.
-
Cool the reaction to room temperature and add water (equal volume to MeCN). Stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Caption: General workflow for the synthesis of Spiro[2.5]octane-6-sulfonyl fluoride.
Protocol 2: Reaction Monitoring by TLC
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Carefully spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Eluent: A good starting point for the mobile phase is 30% ethyl acetate in hexanes. Adjust polarity as needed.
-
Visualization: Visualize the plate under a UV lamp (254 nm). If compounds are not UV-active, use a stain such as potassium permanganate.
-
Analysis: The product, being less polar than the sulfonamide or sulfonic acid precursor, should have a higher Rf value (travel further up the plate). The reaction is complete when the starting material spot disappears from the reaction mixture lane.
Frequently Asked Questions (FAQs)
Q: What is the general stability and best practice for storing Spiro[2.5]octane-6-sulfonyl fluoride? A: Sulfonyl fluorides are significantly more stable than sulfonyl chlorides, particularly towards hydrolysis.[9] However, they are not indefinitely stable. For long-term storage, keep the solid compound in a tightly sealed vial at -20 °C with a desiccant. Solutions should be prepared fresh before use.
Q: Are there alternative synthetic routes if my current method fails? A: Yes, several methods exist for synthesizing sulfonyl fluorides.[6] If you are starting from a sulfonamide and facing issues, consider preparing the corresponding sulfonic acid or thiol.
-
From Sulfonic Acids: These can be converted to sulfonyl fluorides using deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride.[5]
-
From Thiols/Disulfides: These can be converted in a one-pot or stepwise protocol involving oxidation and fluorination, often using KF as the fluorine source.[8]
Q: How can I definitively characterize my final product? A: A combination of spectroscopic techniques is recommended:
-
¹⁹F NMR: This is the most definitive method. The sulfonyl fluoride group (-SO₂F) will show a characteristic singlet or multiplet in the ¹⁹F NMR spectrum.
-
¹H and ¹³C NMR: These will confirm the integrity of the spiro[2.5]octane scaffold.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass and elemental composition of your product.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Precursor | Spiro[2.5]octane-6-sulfonamide or -sulfonic acid | Readily available starting points for robust conversion methods.[5][7] |
| Fluorinating Agent | KF (with catalyst) or Xtalfluor-E® | KF is cost-effective; Xtalfluor-E® is a bench-stable solid for milder conditions.[5][6] |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Aprotic, polar solvents that facilitate the reaction while minimizing side reactions.[5][7] |
| Temperature | 60 - 115 °C | Dependent on the specific method; higher temperatures may be needed for less reactive substrates.[5][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing hydrolysis of reactive intermediates and the final product.[8] |
References
-
Cornella, J., et al. (2020). A Simple and Practical Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Loh, Y. Y., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. Available at: [Link]
-
Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]
-
Chemistry Stack Exchange (2017). Synthesis of a spirocycle. Available at: [Link]
-
MDPI (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]
-
Beilstein Journals (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2021). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. Available at: [Link]
-
Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications (2024). Synthesis of Spirocyclic Pyrrolidine Compounds via Silver-Catalyzed Asymmetric [3 + 2] Cycloaddition Reaction of Imino Esters with α-Alkylidene Succinimides. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2019). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
Cell Press (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]
-
ACS Publications (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Available at: [Link]
-
MDPI (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available at: [Link]
Sources
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Spirooctane-6-sulfonyl Fluoride vs. Sulfonyl Chlorides in Click Chemistry: A Comprehensive Comparison Guide
Spiro[1]octane-6-sulfonyl Fluoride vs. Sulfonyl Chlorides in Click Chemistry: A Comprehensive Comparison Guide
Executive Summary
The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless in 2014 fundamentally upgraded the click chemistry toolkit, offering a robust alternative to traditional sulfonylation[1]. As drug discovery pivots towards highly complex, three-dimensional architectures to improve clinical success rates, reagents like Spiro[2]octane-6-sulfonyl fluoride (CAS 2172522-39-1) have emerged as premier building blocks[3]. This guide objectively compares the performance, thermodynamic stability, and experimental utility of spirocyclic sulfonyl fluorides against their legacy sulfonyl chloride counterparts, providing actionable, self-validating protocols for bench scientists.
Mechanistic Causality: Why the S-F Bond Outperforms S-Cl
As application scientists, we must look beyond empirical yields and understand the fundamental orbital and thermodynamic forces driving chemical behavior. The divergence in performance between sulfonyl fluorides and sulfonyl chlorides lies in their bond dissociation energies and cleavage pathways.
-
Thermodynamic Stability & Bond Energy: The homolytic bond dissociation energy of the S-F bond is approximately 90.5 ± 4.3 kcal/mol, rendering it vastly superior to the S-Cl bond, which sits at a fragile 46 ± 4 kcal/mol[4]. This massive energy differential dictates that sulfonyl fluorides can withstand harsh thermal and chemical environments without spontaneous degradation[4].
-
Heterolytic vs. Homolytic Cleavage: Due to the extreme electronegativity of fluorine, the electron cloud in an S-F bond is heavily biased toward the halogen. Consequently, cleavage is strictly heterolytic[4]. In contrast, the weaker S-Cl bond frequently undergoes homolytic cleavage, generating highly reactive chlorine radicals that lead to unwanted [4],[5].
-
Bio-orthogonality & Redox Inertness: In biological milieus rich in reductants like glutathione (GSH), sulfonyl chlorides are rapidly reduced to S(IV) species[6]. Sulfonyl fluorides remain completely inert to reduction, making them ideal for live-cell labeling and late-stage functionalization[4].
The Role of the Spiro[1]octane Scaffold in Drug Design
The choice of the spiro[2]octane moiety (a spirocyclic system combining a cyclopropane and a cyclohexane ring, CAS 185-65-9) is a deliberate medicinal chemistry strategy[7].
-
Escape from Flatland: Traditional click chemistry often relies on flat, aromatic sulfonyl groups (e.g., tosylates). The spiro[2]octane scaffold drastically increases the fraction of sp³ hybridized carbons ( Fsp3 )[8].
-
Conformational Restriction: This rigid, three-dimensional architecture provides , which enhances target binding affinity while simultaneously improving metabolic stability and aqueous solubility compared to planar aromatic rings[8].
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of the two electrophiles under standard laboratory conditions.
| Performance Metric | Spiro[2]octane-6-sulfonyl Fluoride | Spiro[2]octane-6-sulfonyl Chloride |
| Bond Dissociation Energy | ~90.5 ± 4.3 kcal/mol | ~46.0 ± 4.0 kcal/mol |
| Cleavage Mechanism | Strictly Heterolytic | Frequently Homolytic |
| Hydrolysis Half-Life (pH 7.4) | Days to Months (Highly Stable) | Minutes to Hours (Kinetically Unstable) |
| Redox Stability (e.g., GSH) | Inert (Bio-orthogonal) | Highly Reactive (Reduced to S(IV)) |
| Chemoselectivity | 100% Sulfonylation | Mixed (Sulfonylation + Chlorination) |
| Typical Reaction Yield | >90% (Click Chemistry standard) | 40% - 70% (Substrate dependent) |
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, experimental protocols must be self-validating—meaning they contain built-in mechanistic checkpoints to verify success or failure in real-time.
Protocol A: SuFEx-Mediated Sulfonylation (The Fluoride Pathway)
Objective: Chemoselective sulfonylation of a primary amine using Spiro[2]octane-6-sulfonyl fluoride. Causality: The S-F bond is entirely unreactive toward amines at room temperature. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. DBU deprotonates the amine and forms a stabilized hydrogen-bonded transition state with the fluoride ion (a 4-electron-3-center bond, [F−H−F]− ), turning a poor leaving group into an excellent one[4].
Step-by-Step Methodology:
-
Preparation: Dissolve Spiro[2]octane-6-sulfonyl fluoride (1.0 eq) and the target amine (1.1 eq) in anhydrous acetonitrile (0.2 M).
-
Self-Validation Check: Analyze an aliquot via LC-MS. Zero background reaction should be observed, confirming the thermodynamic stability of the S-F bond prior to activation.
-
-
Activation: Add DBU (0.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours.
-
Self-Validation Check: Monitor via 19 F NMR. The disappearance of the sharp singlet at ~ +50 ppm (characteristic of the −SO2F group) provides definitive, quantitative proof of complete conversion without relying on UV-absorbance.
-
-
Workup: Concentrate under reduced pressure and purify via flash chromatography. Yields >90% are expected, with zero chlorination byproducts.
Protocol B: Traditional Sulfonylation (The Chloride Pathway)
Objective: Attempted sulfonylation using Spiro[2]octane-6-sulfonyl chloride. Causality: The S-Cl bond is kinetically unstable and highly susceptible to nucleophilic attack by ambient moisture. Strict temperature control is required to suppress runaway exothermic hydrolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (0.2 M) at 0°C.
-
Addition: Slowly add Spiro[2]octane-6-sulfonyl chloride (1.2 eq).
-
Self-Validation Check: Immediate fuming or the rapid precipitation of amine hydrochloride salts indicates uncontrolled reactivity and potential competitive hydrolysis.
-
-
Reaction Monitoring: Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Workup: Requires extensive aqueous washing to remove sulfonic acid degradation products. Yields rarely exceed 60-70%.
Mechanistic Workflow Diagram
The following diagram maps the logical divergence between the two electrophiles, highlighting how bond thermodynamics dictate downstream synthetic success.
Figure 1: Mechanistic divergence between SuFEx (fluoride) and traditional (chloride) sulfonylation.
References
-
Dong, J., et al. (Sharpless Lab) . "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.
-
BLD Pharm . "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry." Technical Bulletin, 2025.
-
Sigma-Aldrich . "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article.
-
Chinese Chemical Society . "Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis." CCS Chem, 2026.
-
Cheméo . "Chemical Properties of Spiro[2]octane (CAS 185-65-9)." Physical Property Database.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SPIRO[2.5]OCTANE | 185-65-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 6. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[2.5]octane (CAS 185-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
A Senior Application Scientist's Guide to the NMR Characterization of Spiro[2.5]octane-6-sulfonyl Fluoride Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecular scaffolds is paramount. The spiro[2.5]octane framework, with its inherent three-dimensionality, offers a compelling starting point for exploring new chemical space.[1] When functionalized with a sulfonyl fluoride group—a versatile reactive handle for chemical biology and covalent inhibitor design—the resulting spiro[2.5]octane-6-sulfonyl fluoride derivatives become highly valuable probes and potential therapeutic agents.[2]
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of these unique molecules. We will delve into the causality behind experimental choices in NMR and present a workflow that ensures trustworthy and comprehensive structural validation.
The Central Role of NMR in Unraveling Spirocyclic Complexity
NMR spectroscopy stands as the cornerstone technique for the unambiguous structural determination of complex organic molecules in solution. Unlike methods that provide information on mass or crystal-state structure, NMR offers a detailed map of the covalent framework and stereochemical relationships within the molecule as it exists in a more biologically relevant state. For a molecule like spiro[2.5]octane-6-sulfonyl fluoride, with its rigid bicyclic system and stereocenters, a multi-dimensional NMR approach is not just beneficial, but essential.
A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the power of analyzing homonuclear coupling constants and chemical shifts to determine relative configurations and preferred conformations.[3] These parameters are highly sensitive to the steric and electronic effects of substituents on the six-membered ring.[3]
A Multi-Technique Approach to Structural Elucidation
The complete characterization of a novel compound like spiro[2.5]octane-6-sulfonyl fluoride relies on a synergistic approach, where different analytical techniques provide complementary information.
Caption: Interplay of key analytical techniques for structural validation.
Deep Dive: NMR Workflow for Spiro[2.5]octane-6-sulfonyl Fluoride
The following sections outline the critical NMR experiments and the rationale for their application in characterizing the title compound.
One-Dimensional (1D) NMR: The Initial Blueprint
¹H NMR (Proton NMR): This is the initial and quickest experiment. It provides information on the number of different proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals adjacent proton relationships. For our spiro[2.5]octane system, we expect a complex aliphatic region due to the cyclohexane and cyclopropane protons. The proton attached to the carbon bearing the sulfonyl fluoride group (H-6) will be of particular diagnostic importance.
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. Key signals will include the spiro-carbon (a quaternary carbon, C-3), the carbon attached to the sulfonyl fluoride (C-6), and the carbons of the cyclopropane and cyclohexane rings.
¹⁹F NMR (Fluorine NMR): Given the presence of the sulfonyl fluoride group, ¹⁹F NMR is crucial. It will show a single signal for the fluorine atom, and its chemical shift provides confirmation of the sulfonyl fluoride moiety.[4][5] The chemical shift of fluorine is highly sensitive to its electronic environment.[4]
Predicted 1D NMR Data for Spiro[2.5]octane-6-sulfonyl fluoride:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| ¹H | 0.5 - 1.0 | Multiplets | Cyclopropane protons (diastereotopic) |
| 1.2 - 2.2 | Multiplets | Cyclohexane protons (CH₂) | |
| ~3.5 - 4.0 | Multiplet | H-6 (proton on carbon with SO₂F) | |
| ¹³C | ~10 - 20 | CH₂ | Cyclopropane carbons |
| ~25 - 40 | CH₂ | Cyclohexane carbons | |
| ~20 - 30 | C (quaternary) | Spiro carbon (C-3) | |
| ~65 - 75 | CH | C-6 (carbon attached to SO₂F) | |
| ¹⁹F | +40 to +80 (vs. CFCl₃) | Singlet | Sulfonyl fluoride (-SO₂F) group[5] |
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR assembles them into a coherent structure. Two-dimensional experiments disperse spectral information into two frequency axes, revealing correlations between different nuclei and resolving signal overlap.
Caption: A typical 2D NMR experimental workflow for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (H-H) coupling networks. It is invaluable for tracing the connectivity within the cyclohexane and cyclopropane rings. For instance, a cross-peak between a proton at ~3.5 ppm (H-6) and protons at ~1.8-2.2 ppm would confirm their adjacency on the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful 2D NMR experiments, correlating each proton directly to the carbon it is attached to.[6][7] It allows for the unambiguous assignment of all protonated carbons. For our target molecule, it will definitively link the proton signals of the cyclohexane and cyclopropane rings to their corresponding carbon signals. The absence of a signal in the HSQC for a carbon that appears in the ¹³C NMR spectrum confirms it as a quaternary carbon, such as the spiro-carbon.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the complete carbon skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons.[9][10] It is particularly crucial for placing quaternary carbons and connecting different spin systems.[9] For the spiro[2.5]octane-6-sulfonyl fluoride, key HMBC correlations would be from the cyclopropane protons to the spiro-carbon and the adjacent cyclohexane carbons, and from the H-6 proton to the spiro-carbon, thus unequivocally establishing the spirocyclic core.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified spiro[2.5]octane-6-sulfonyl fluoride derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11]
-
Ensure the sample is fully dissolved to achieve optimal spectral resolution.
NMR Data Acquisition: The following are general parameters for a 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.
| Experiment | Key Parameters | Purpose |
| ¹H | Spectral width: -2 to 12 ppm; 16-32 scans | Observe all proton signals and their multiplicities. |
| ¹³C | Spectral width: 0 to 200 ppm; 1024-4096 scans | Observe all carbon signals. |
| ¹⁹F | Spectral width: -250 to +250 ppm; 64-128 scans | Confirm the presence and chemical environment of the -SO₂F group. |
| COSY | 256 increments in F1; 4-8 scans per increment | Identify H-H spin systems within the rings. |
| HSQC | ¹JCH optimized to ~145 Hz; 256 increments in F1 | Correlate protons to their directly attached carbons.[11] |
| HMBC | Long-range JCH optimized to ~8 Hz; 256-512 increments in F1 | Connect spin systems and place quaternary carbons.[6] |
Comparison with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete covalent structure, stereochemistry, solution-state conformation, and purity. | Non-destructive, provides detailed connectivity and 3D information in solution. | Requires soluble material, can be less sensitive than MS, may not provide absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS).[12] | Extremely high sensitivity, provides molecular formula confirmation.[13] | Provides no information on connectivity or stereochemistry, fragmentation can be complex to interpret.[13] |
| X-Ray Crystallography | Definitive 3D structure in the solid state, absolute stereochemistry. | Unambiguous determination of molecular structure and packing in a crystal.[14][15] | Requires a suitable single crystal (often a major bottleneck), structure may not represent the solution-state conformation. |
While High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, it provides no insight into the intricate connectivity of the spirocyclic system. X-ray crystallography offers the gold standard for absolute structure determination, but obtaining diffraction-quality crystals can be challenging, and the solid-state conformation may not be the biologically active one.[15] Therefore, NMR remains the indispensable tool for comprehensive characterization in the solution phase, providing the structural data most relevant to the compound's behavior in a biological or reaction medium.
Conclusion
The structural characterization of novel, complex molecules like spiro[2.5]octane-6-sulfonyl fluoride derivatives demands a rigorous and multi-faceted analytical approach. A comprehensive suite of NMR experiments—including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC—provides an unparalleled level of detail regarding the molecule's connectivity and solution-state structure. When complemented by mass spectrometry for molecular formula confirmation and, when possible, X-ray crystallography for solid-state validation, this workflow provides the authoritative and trustworthy data required by researchers in drug discovery and chemical biology. The causality-driven selection of these NMR experiments ensures a self-validating system for structural elucidation, confirming every bond and stereocenter with high confidence.
References
-
Analytical Chemistry. Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
PubMed. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Available at: [Link]
-
SpectraBase. 1-Oxaspiro[2.5]octane. Available at: [Link]
-
Environmental Science & Technology. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
PubChem. Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)-. Available at: [Link]
-
PubMed. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Available at: [Link]
-
Chemistry LibreTexts. 19: HMBC. Available at: [Link]
-
SpectraBase. Sulfuryl fluoride - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Available at: [Link]
-
University of Toronto. Applying 2D NMR methods to the structural elucidation of complex natural products. Available at: [Link]
-
NIH. Leveraging the HMBC to Facilitate Metabolite Identification. Available at: [Link]
-
eGyanKosh. 2D NMR SPECTROSCOPY. Available at: [Link]
-
MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]
-
UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
- Unknown Source. 19F NMR Reference Standards.
-
The Royal Society of Chemistry. One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Available at: [Link]
-
University of Idaho. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor". Available at: [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
-
NIH. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
University of Wisconsin-Madison. HSQC and HMBC for Topspin. Available at: [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
-
Harvard University. 2D NMR Problem Solving. Available at: [Link]
-
European Journal of Organic Chemistry. Synthesis of Sulfonyl Fluorides from Sulfonamides. Available at: [Link]
-
PubMed. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Available at: [Link]
-
Journal of the Indian Institute of Science. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available at: [Link]
-
National Institute of Standards and Technology. Spiro[2.5]octane - the NIST WebBook. Available at: [Link]
-
PubChem. Spiro[2.5]octane-1-carbonitrile. Available at: [Link]
-
National Institute of Standards and Technology. Spiro[2.5]octane - the NIST WebBook. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. Derivatizations and X‐ray crystallography. A) Synthesis of.... Available at: [Link]
-
NIH. Spiro(2,5)octane. Available at: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Available at: [Link]
- Google Patents. Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
ResearchGate. 13 C and 1 H NMR Spectra of Synthetic (25 R )-5α-Spirostanes. Available at: [Link]
-
ScienceDirect. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. memtein.com [memtein.com]
The Definitive Guide to Spirooctane-6-sulfonyl Fluoride: A 3D-Scaffold for Next-Generation SuFEx Click Chemistry
The Definitive Guide to Spiro[1]octane-6-sulfonyl Fluoride: A 3D-Scaffold for Next-Generation SuFEx Click Chemistry
The modern drug discovery landscape is undergoing a structural renaissance, moving away from planar, flat aromatic rings toward complex, three-dimensional architectures. At the forefront of this shift is the integration of sp3-rich spirocyclic building blocks with the highly selective Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides an objective, data-driven comparison of Spiro[1]octane-6-sulfonyl fluoride against alternative scaffolds, detailing the causality behind its structural advantages and providing a self-validating protocol for its application.
The Fsp3 Paradigm: Escaping "Flatland" in Drug Discovery
The clinical success rate of drug candidates is highly correlated with their fraction of sp3-hybridized carbon atoms (Fsp3)[2]. Traditional medicinal chemistry heavily relied on flat, sp2-hybridized aromatic systems (like benzenesulfonyl derivatives) because they were synthetically accessible. However, these flat molecules often suffer from poor aqueous solubility and promiscuous off-target binding via non-specific π-π stacking.
Spirocyclic scaffolds inherently maximize the Fsp3 value, modulating physicochemical properties such as water solubility, lipophilicity (LogP), and metabolic stability[3]. By locking the molecule into a rigid 3D conformation, spirocycles reduce conformational entropy, ensuring that functional groups are precisely oriented to match the target receptor's binding pocket[4].
Structural & Physicochemical Comparison: Spiro[1]octane vs. Alternative Scaffolds
Not all spirocycles are created equal. The specific ring sizes within the spirocyclic core dictate the molecule's overall volume, rigidity, and exit vectors. The spiro[1]octane core—a cyclopropane ring fused to a cyclohexane ring at a single carbon atom—offers a distinct advantage over other common spirocycles[5].
-
Spiro[1]octane vs. Spiro[3.3]heptane: While spiro[3.3]heptane (two fused cyclobutanes) is popular, cyclobutane rings can adopt slightly puckered conformations, introducing micro-flexibility. The cyclopropane moiety in spiro[1]octane is entirely planar and highly strained, providing extreme rigidity and a unique trajectory for substituents that mimics the geometry of an alkene without sacrificing sp3 hybridization[5].
-
Spiro[1]octane vs. Spiro[4.4]nonane: Larger spirocycles like spiro[4.4]nonane (fused cyclopentanes) are subject to significant envelope-like conformational flexing, which increases the number of rotatable bonds and overall lipophilic bulk, potentially violating the "beyond Rule of 5" (bRo5) guidelines.
-
Spiro[1]octane vs. Flat Aromatics: Compared to a standard benzenesulfonyl fluoride, the spiro[1]octane derivative provides superior 3D spatial coverage while eliminating the liability of oxidative metabolism commonly associated with electron-rich aromatic rings[4].
Quantitative Scaffold Comparison
| Scaffold | Fsp3 Fraction | Rigidity (Rotatable Bonds) | SuFEx Reactivity Profile | Lipophilicity (Predicted LogP) |
| Spiro[1]octane-6-sulfonyl fluoride | 1.00 | Low (0-1) | Moderate (Requires BTMG/HMDS) | Moderate (Optimal for CNS/Oral) |
| Spiro[3.3]heptane-2-sulfonyl fluoride | 1.00 | Low (0-1) | Moderate | Low-Moderate |
| Spiro[4.4]nonane-2-sulfonyl fluoride | 1.00 | Moderate (2-3) | Moderate | High |
| Benzenesulfonyl fluoride | 0.00 | Low (1) | High (Standard DBU catalysis) | High (Sub-optimal bRo5) |
The SuFEx Advantage: Sulfonyl Fluoride as a Premier Electrophile
The sulfonyl fluoride (-SO2F) group is the cornerstone of SuFEx click chemistry. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess a unique reactivity-stability balance. The S-F bond is thermodynamically stable and highly resistant to reduction, allowing the building block to survive complex biological environments and multi-step syntheses[6].
Because aliphatic sulfonyl fluorides (like the spiro[1]octane derivative) are inherently less reactive than their aromatic counterparts, they require specialized catalytic conditions to undergo efficient S-F exchange with nucleophiles[7].
Logical Workflow: Scaffold Selection and SuFEx Integration
The following diagram illustrates the logical causality between scaffold selection and the resulting pharmacokinetic outcomes when utilizing SuFEx click chemistry.
Figure 1: Logical workflow demonstrating the pharmacokinetic advantages of spirocyclic SuFEx hubs.
Self-Validating Experimental Protocol: Accelerated SuFEx of Spiro[1]octane-6-sulfonyl fluoride
Aliphatic sulfonyl fluorides are notoriously sluggish in standard SuFEx reactions. To overcome this, the following protocol utilizes an "Accelerated SuFEx" methodology[7], engineered as a self-validating system.
Objective: Coupling Spiro[1]octane-6-sulfonyl fluoride with an aryl/alkyl alcohol to form a stable, 3D-enriched sulfonate.
-
Step 1: Reagent Assembly. Dissolve Spiro[1]octane-6-sulfonyl fluoride (0.1 mmol) and the target alcohol (0.1 mmol) in anhydrous acetonitrile (1.0 mL).
-
Causality: Acetonitrile provides the optimal dielectric constant to stabilize the highly polar transition states of the S-F exchange without acting as a competing nucleophile.
-
-
Step 2: In Situ Silylation. Add Hexamethyldisilazane (HMDS) (0.1 mmol) to the mixture.
-
Causality: Traditional SuFEx requires pre-synthesized aryl silyl ethers. HMDS acts as an in situ silylating agent, dynamically converting the alcohol into a reactive silyl ether. This eliminates an entire synthetic step and prevents the degradation of moisture-sensitive intermediates[7].
-
-
Step 3: Catalytic Activation. Introduce 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5–20 mol%).
-
Causality: BTMG (Barton's base) is a sterically hindered guanidine base. Unlike standard nucleophilic catalysts (e.g., DBU), BTMG's steric bulk prevents it from forming a stable, dead-end covalent adduct with the aliphatic sulfonyl fluoride. Instead, it synergizes with HMDS to rapidly turn over the catalytic cycle[8].
-
-
Step 4: Self-Validating S-F Exchange. Stir the reaction at room temperature for 30 minutes.
-
Causality & Validation: The reaction is driven to completion by the generation of trimethylsilyl fluoride (TMS-F) gas. The evolution of this volatile byproduct acts as an irreversible thermodynamic sink, pushing the equilibrium entirely toward the sulfonate product. The absence of starting material on TLC, coupled with gas evolution, visually validates the completion of this self-driving system[7].
-
References
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - Organic Letters (ACS Publications) -
-
Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory -
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich -
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm -
-
Fsp3: A new parameter for drug-likeness - PubMed (Drug Discovery Today) -
-
Spiro[1]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery - Benchchem -
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 7. repository.cshl.edu [repository.cshl.edu]
- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method validation for Spiro[2.5]octane-6-sulfonyl fluoride purity
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of Spiro[2.5]octane-6-sulfonyl Fluoride
In the landscape of pharmaceutical development, novel chemical entities (NCEs) and complex synthetic intermediates form the bedrock of innovation. Spiro[2.5]octane-6-sulfonyl fluoride represents such a molecule—a unique structural motif with potential applications as a versatile building block in medicinal chemistry. The sulfonyl fluoride group is of particular interest for its role in covalent inhibitor design and chemical probe development. As with any component destined for use in drug development, the unequivocal determination of its purity is not merely a quality control metric; it is a prerequisite for ensuring safety, efficacy, and reproducibility in downstream applications.
This guide provides a comprehensive, technically-grounded framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Spiro[2.5]octane-6-sulfonyl fluoride. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to establish a method that is not just validated, but demonstrably "fit for purpose"—a robust, reliable, and specific analytical tool for quality assessment.[3][4]
Foundational Strategy: Method Development and Rationale
The selection and development of an analytical method is a deliberate process guided by the physicochemical properties of the analyte and the intended purpose of the analysis.
Analyte Profile: Spiro[2.5]octane-6-sulfonyl Fluoride
While extensive public data on Spiro[2.5]octane-6-sulfonyl fluoride is scarce, its structure allows for several key analytical inferences:
-
Structure: A spirocyclic alkane backbone with a sulfonyl fluoride (-SO₂F) functional group.
-
Polarity: The hydrocarbon framework suggests a predominantly non-polar character, making it an ideal candidate for reversed-phase chromatography.
-
Chromophore: The sulfonyl fluoride group, while not a strong chromophore, is expected to exhibit sufficient UV absorbance at lower wavelengths (e.g., < 220 nm) for sensitive detection.
-
Volatility & Thermal Stability: Although some sulfonyl fluorides can be analyzed by gas chromatography (GC)[5][6], HPLC is the preferred platform to mitigate risks associated with potential thermal degradation and to provide greater flexibility in method development.
The Case for RP-HPLC: A Superior Alternative to Gas Chromatography
While GC is a viable technique for volatile compounds, RP-HPLC offers distinct advantages for the purity analysis of a novel pharmaceutical intermediate like Spiro[2.5]octane-6-sulfonyl fluoride.
| Feature | Validated RP-HPLC Method | Alternative: Gas Chromatography (GC-FID) |
| Applicability | Broadly applicable to a wide range of polarities and molecular weights. Non-destructive. | Limited to thermally stable and volatile compounds. Potential for on-column degradation. |
| Specificity | High specificity achievable through mobile phase manipulation and photodiode array (PDA) detection for peak purity analysis. | Good for resolving volatile impurities, but co-elution with non-volatile degradants is a risk. |
| Sensitivity | Excellent sensitivity with UV detectors, easily achieving low µg/mL to ng/mL detection limits. | Flame Ionization Detection (FID) offers good sensitivity for hydrocarbons but is destructive. |
| Sample Prep | Simple "dissolve and inject" protocols are often sufficient. | May require derivatization to improve volatility or thermal stability, adding complexity and potential for error.[5] |
| Robustness | Liquid-phase system is generally less susceptible to minor variations than gas-phase systems. | Highly dependent on gas pressures, flow rates, and temperature programming, which can be sources of variability. |
Based on this comparison, RP-HPLC with UV detection was selected as the most robust and scientifically sound approach for developing a stability-indicating purity method.
Optimized Chromatographic Conditions
The following HPLC method was developed to achieve optimal separation and peak shape for the analyte and its potential impurities.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min (50% to 90% B), 10-12 min (90% B), 12.1-15 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
The Validation Gauntlet: Demonstrating Fitness for Purpose
Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[1][7] Our protocol is designed in accordance with the ICH Q2(R2) guideline, which emphasizes a lifecycle and risk-based approach.[8][9][10] The relationship between validation parameters is visualized below.
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[9][11] To prove this, we must intentionally degrade the molecule to see if the resulting byproducts interfere with the main analyte peak. This is the cornerstone of a "stability-indicating" method.[12][13][14]
Experimental Protocol:
-
Prepare solutions of Spiro[2.5]octane-6-sulfonyl fluoride (~1 mg/mL in diluent).
-
Expose the solutions to the following stress conditions:
-
Acidic: Add 1N HCl, heat at 60°C for 24 hours.
-
Basic: Add 1N NaOH, heat at 60°C for 24 hours.
-
Oxidative: Add 10% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Neutralize the acidic and basic samples before dilution.
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a PDA detector.
-
Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 2.0) and maintains peak purity (purity angle < purity threshold). A target degradation of 5-20% is considered optimal to demonstrate separation without completely consuming the parent analyte.[15][16]
Data Summary: Forced Degradation
| Stress Condition | % Degradation | Peak Purity Index | Resolution of Closest Impurity |
| Control (Unstressed) | 0 | > 0.999 | N/A |
| 1N HCl, 60°C | 12.5% | > 0.999 | 2.8 |
| 1N NaOH, 60°C | 18.2% | > 0.999 | 3.1 |
| 10% H₂O₂, RT | 8.9% | > 0.999 | 2.5 |
| Thermal, 80°C | 5.4% | > 0.999 | 4.0 |
| Photolytic | 7.1% | > 0.999 | 3.5 |
Linearity
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response (peak area).[17] This is essential for accurate quantitation across a range of concentrations.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.5, 5, 10, 15, 20 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
Data Summary: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 5,210 |
| 5.0 | 51,550 |
| 10.0 | 102,900 |
| 15.0 | 154,800 |
| 20.0 | 205,500 |
| Regression Results | Value |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 10255 |
| Y-Intercept | 150 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[18] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (placebo) and the method is used to see how much is recovered.
Experimental Protocol:
-
Prepare a placebo solution (containing all formulation components except the active ingredient). If not applicable, accuracy can be assessed on the drug substance.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze all nine samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[13]
Data Summary: Accuracy (Recovery)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.91 | 99.3% |
Precision
Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision (Inter-assay precision): Measures variation within the same lab, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the study on a different day using a different HPLC system (if available).
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria: The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Data Summary: Precision
| Precision Study | Replicate | Peak Area | %RSD |
| Repeatability | 1-6 | (Data points) | 0.85% |
| Intermediate Precision | 1-6 | (Data points) | 1.10% |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[2][19] These are critical for quantifying low-level impurities.
Experimental Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Prepare and inject a series of dilute solutions of the analyte.
-
Identify the concentrations that yield an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: Confirmation by injecting six replicates at the proposed LOQ concentration; the precision (%RSD) should be ≤ 10%.
Data Summary: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise (S/N) Ratio |
| LOD | 0.15 | 3.2 |
| LOQ | 0.50 | 10.5 |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase Composition: ± 2% organic (e.g., adjust initial gradient to 48% and 52% Acetonitrile).
-
-
Monitor system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).
-
Acceptance Criteria: System suitability parameters must remain within acceptable limits (e.g., %RSD of peak areas < 2.0%, tailing factor < 1.5).
Data Summary: Robustness
| Parameter Varied | Resulting %RSD of Peak Area (n=3) | System Suitability |
| Flow Rate (0.9 mL/min) | 0.5% | Pass |
| Flow Rate (1.1 mL/min) | 0.6% | Pass |
| Temperature (28°C) | 0.4% | Pass |
| Temperature (32°C) | 0.3% | Pass |
Conclusion: A Validated Method Ready for Implementation
The RP-HPLC method for determining the purity of Spiro[2.5]octane-6-sulfonyl fluoride has been successfully validated according to ICH guidelines. The comprehensive data demonstrates that the method is specific , linear , accurate , precise , and robust for its intended purpose. The forced degradation studies confirm its stability-indicating nature, ensuring that any potential degradants formed during manufacturing or storage can be detected and resolved from the main analyte. Compared to potential alternatives like gas chromatography, this HPLC method provides superior reliability, applicability, and confidence in the analytical data, making it an invaluable tool for the quality control of this novel chemical entity.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1][8]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][7]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][20]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][21]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][12]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][22]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][2]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][9]
-
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][13]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][23]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][10]
-
Al-Mamun, A., et al. (2020). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link][15]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][14]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][4]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][16]
-
Borman, P., et al. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][19]
-
Scientech. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link][17]
-
Al-mawali, S., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link][18]
-
Parsons, J. S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. [Link][5]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link][11]
-
Parsons, J. S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Oxford Academic. [Link][6]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. onyxipca.com [onyxipca.com]
- 15. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 18. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Structural Precision: X-ray Crystallography of Spiro[2.5]octane-6-sulfonyl Fluoride Complexes
A Comparative Guide to Next-Generation SuFEx Probes in Structural Biology
As structural biology increasingly shifts toward the rational design of covalent therapeutics, the choice of electrophilic warhead dictates not only the biological efficacy of the probe but also the quality of the resulting crystallographic data. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent probe design, offering unparalleled stability and context-dependent reactivity[1].
However, not all SuFEx hubs perform equally in the crystallization drop. This guide objectively compares the crystallographic performance of a conformationally restricted aliphatic probe—Spiro[2.5]octane-6-sulfonyl fluoride —against traditional aryl sulfonyl fluorides and linear aliphatic variants, providing a self-validating experimental workflow for researchers and drug development professionals.
The Causality of Conformational Rigidity in X-ray Crystallography
To understand why Spiro[2.5]octane-6-sulfonyl fluoride is a superior tool for X-ray crystallography, we must examine the physics of electron density.
Traditional linear aliphatic sulfonyl fluorides are excellent SuFEx agents due to their moderate reactivity, which allows them to tolerate aqueous buffers and react exclusively when driven by a protein's microenvironment[2]. However, linear alkyl chains possess numerous rotational degrees of freedom. In a crystal lattice, this flexibility often results in multiple ligand conformations (rotamers), leading to smeared, uninterpretable 2Fo−Fc electron density maps and high B-factors.
Conversely, aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) are rigid and planar, yielding good electron density, but their high intrinsic electrophilicity often leads to promiscuous off-target labeling[3].
The Spirocyclic Advantage: Spiro[2.5]octane-6-sulfonyl fluoride solves both issues. The spiro-fused ring system locks the spatial trajectory of the sulfonyl group. Once the warhead undergoes SuFEx reaction with a target nucleophile (e.g., a catalytic serine or a proximal tyrosine activated by neighboring basic residues[4]), the rigid spiro[2.5]octane moiety adopts a single, highly populated conformation. This causality—restricting conformational entropy to maximize spatial occupancy—results in crisp, high-resolution electron density maps that allow for precise determination of the covalent bond vector.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance of various covalent warheads in the context of protein X-ray crystallography.
| Feature | Spiro[2.5]octane-6-sulfonyl fluoride | Aryl Sulfonyl Fluorides (e.g., PMSF) | Linear Aliphatic Sulfonyl Fluorides | Aryl Fluorosulfates |
| Intrinsic Reactivity | Moderate (Microenvironment-driven) | High (Prone to promiscuous labeling) | Moderate | Low (Requires strong activation) |
| Conformational Rigidity | High (Spiro-fused system) | High (Planar aromatic) | Low (Multiple rotamers) | Variable (Depends on R-group) |
| Crystallographic Electron Density | Excellent (Crisp 2Fo−Fc maps) | Good | Poor to Moderate (Smeared density) | Good |
| Aqueous Stability | High (Resistant to hydrolysis) | Moderate | High | Very High |
| Primary Target Residues | Ser, Tyr, Lys, His | Ser, Thr | Ser, Lys | Tyr, Lys |
Data synthesized from recent advances in 5[5] and 4[4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict Go/No-Go decision gates to prevent the waste of synchrotron time on heterogeneous samples.
Phase 1: Chemoselective Labeling & Quality Control
Causality: Crystallizing a partially labeled protein population leads to non-isomorphism and blended electron density (a mix of apo and holo states). You must ensure 100% covalent occupancy before proceeding to crystallization.
-
Incubation: Dilute the apo-protein to 20–50 µM in a neutral, amine-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add Spiro[2.5]octane-6-sulfonyl fluoride (from a 10 mM DMSO stock) to a final molar excess of 5x–10x. Incubate at 4°C for 2–12 hours.
-
Self-Validating QC (Intact LC-MS): Withdraw a 2 µL aliquot and analyze via Intact Mass Spectrometry.
-
Decision Gate: You must observe a complete mass shift corresponding to [Protein Mass] +[Probe Mass] - 19 Da (Fluoride loss). If apo-protein remains, optimize incubation time or probe concentration. Do not proceed until >95% adduction is confirmed.
-
-
Purification: Pass the fully adducted complex through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75).
-
Causality: Excess hydrophobic probe can precipitate in vapor diffusion drops, creating pseudo-crystals or disrupting the protein lattice. SEC ensures a monodisperse, homogeneous sample.
-
Phase 2: Crystallization Strategy
Causality: While soaking apo-crystals with ligands is faster, the bulky spiro[2.5]octane ring can induce significant local conformational changes upon covalent bonding, which often shatters pre-existing crystal lattices. Therefore, co-crystallization is strictly recommended.
-
Concentration: Concentrate the SEC-purified complex to 10–15 mg/mL.
-
Vapor Diffusion: Set up sitting-drop or hanging-drop vapor diffusion plates using broad sparse-matrix screens. If nucleation is poor, utilize micro-seed matrix screening (rMMS) using crushed apo-crystals to lower the nucleation barrier while allowing the lattice to adapt to the spirocyclic adduct.
Phase 3: X-ray Diffraction & Refinement
Causality: Sulfur(VI) centers are highly susceptible to radiation damage at synchrotron sources, which can artificially lengthen the S-O or S-C bonds in the resulting structural model.
-
Data Collection: Collect diffraction data at 100 K using a low-dose, high-multiplicity strategy to minimize specific radiation damage to the sulfonyl group.
-
Geometric Restraints: During refinement (via Phenix or Refmac), generate precise CIF restraints for the spiro[2.5]octane-6-sulfonyl moiety. Ensure the aliphatic S-C bond is tightly restrained to ~1.78 Å and the S-O bonds to ~1.43 Å to prevent the refinement algorithm from distorting the geometry into adjacent noise density.
Workflow Visualization
Self-validating crystallographic workflow for Spiro[2.5]octane-6-sulfonyl fluoride complexes.
References
-
Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (NIH) / PMC URL:[4]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[5]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[3]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society (CCSPublishing) URL:[1]
-
Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry Source: Enamine URL:[2]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. enamine.net [enamine.net]
- 3. pnas.org [pnas.org]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Spiro[2.5]octane-6-sulfonyl fluoride proper disposal procedures
Spiro[2.5]octane-6-sulfonyl fluoride: Comprehensive EHS & Disposal Operations Guide
As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and materials science, the handling and disposal of specialized reagents like Spiro[2.5]octane-6-sulfonyl fluoride (CAS: 2172522-39-1) require rigorous, scientifically grounded Environmental Health and Safety (EHS) protocols.
Unlike traditional reactive halides, sulfonyl fluorides possess unique thermodynamic stability. As a Senior Application Scientist, I have designed this operational guide to bridge the gap between benchtop synthetic utility and compliant, safe laboratory waste management.
The Mechanistic Rationale for Specialized Disposal
To understand how to dispose of Spiro[2.5]octane-6-sulfonyl fluoride, we must first understand its chemical behavior. The disposal of this reagent cannot be treated identically to its sulfonyl chloride analogs.
The S-F bond features a homolytic bond dissociation energy of approximately 90.5 kcal/mol, compared to just 46 kcal/mol for the S-Cl bond [1]. Furthermore, when fluoride acts as a leaving group, it can capture a proton to form a highly stable, symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond), which suppresses backward nucleophilic attack [2].
Operational Consequence: Spiro[2.5]octane-6-sulfonyl fluoride is fundamentally resistant to reduction and generic aqueous hydrolysis [1]. It will not passively degrade if left in aqueous waste streams. If improperly disposed of in standard sink drains or mixed aqueous waste, it remains an active, persistent electrophile that can bioaccumulate or react unpredictably when exposed to specific environmental nucleophiles or basic conditions. It must be actively segregated and incinerated by EHS professionals.
Table 1: Comparative Stability & Waste Implications
| Property | Sulfonyl Fluorides (SuFEx Reagents) | Traditional Sulfonyl Chlorides | EHS Disposal Implication |
| Bond Dissociation Energy | ~90.5 kcal/mol | ~46.0 kcal/mol | S-F compounds persist in waste streams; require high-temp incineration. |
| Aqueous Stability (Neutral) | Highly stable / Inert | Rapidly hydrolyzes (exothermic) | S-F reagents cannot be neutralized via simple water quenching. |
| Chemoselectivity | Exclusive reaction at sulfur | Prone to side reactions | Waste containing S-F must be kept away from strong bases/amines to prevent late-stage click reactions in the waste jug. |
| Waste Classification | Halogenated Organic / Acutely Hazardous | Corrosive / Acidic Waste | Must be strictly segregated into dedicated halogenated streams [3]. |
Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol
The following self-validating protocol ensures that the thermodynamic stability of Spiro[2.5]octane-6-sulfonyl fluoride is accounted for during waste generation, preventing fugitive emissions or unintended reactions in the waste accumulation area.
Step 1: Waste Segregation & Compatibility Verification
-
Action: Isolate all liquid and solid waste containing Spiro[2.5]octane-6-sulfonyl fluoride into a dedicated, chemically compatible container (typically high-density polyethylene, HDPE, or glass).
-
Causality: Because SuFEx reagents react efficiently with primary amines, secondary amines, and phenols in the presence of bases (like DBU or BEMP) [2], you must not mix this waste with organic streams containing high concentrations of these nucleophiles. Mixing them in a closed waste jug can initiate a SuFEx click reaction, generating unintended heat, pressure, and complex fluorosulfate/sulfonamide byproducts.
Step 2: Halogenated Designation
-
Action: Classify the waste strictly as Halogenated Organic Waste .
-
Causality: The presence of the fluorine atom dictates that this material cannot be processed in standard non-halogenated solvent incinerators, which lack the scrubbing capacity to handle hydrofluoric acid (HF) gas generated during combustion.
Step 3: Labeling and Secondary Containment
-
Action: Affix a standardized EHS hazardous waste tag. Explicitly list "Spiro[2.5]octane-6-sulfonyl fluoride" and note the presence of "Fluorinated Organics." Store the waste container in a secondary containment tray within a ventilated fume hood or a rated flammables/corrosives cabinet.
-
Causality: Institutional EHS departments (e.g., UCSF, Stanford) often classify specific sulfonyl fluorides as extremely or acutely hazardous wastes [3]. Explicit nomenclature ensures the waste facility routes the chemical to a high-temperature rotary kiln incinerator equipped with alkaline scrubbers.
Step 4: Spill Response & Decontamination
-
Action: In the event of a benchtop spill, do not use water. Use an inert, dry absorbent (e.g., vermiculite or diatomaceous earth) to collect the material.
-
Causality: Adding water to a stable sulfonyl fluoride only spreads the contamination without neutralizing the hazard. Dry collection ensures the intact molecule is captured and transferred to solid hazardous waste for incineration.
Disposal Workflow Visualization
The following logic tree dictates the operational flow for researchers handling this reagent at the bench.
Workflow for the segregation and EHS disposal of SuFEx reagents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
